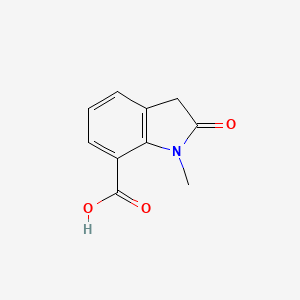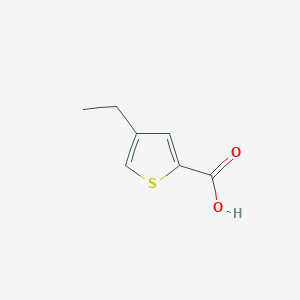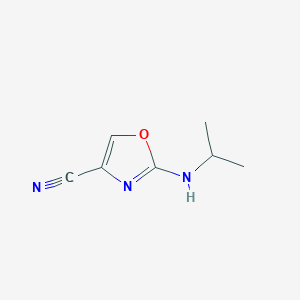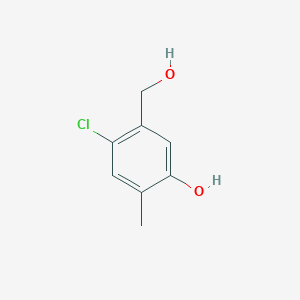
1,2-Bis(3-fluorophenyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-fluorophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-fluorophenyl)-1,2-ethanediamine typically involves the reaction of 3-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired diamine compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-fluorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated diamines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1,2-Bis(3-fluorophenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-fluorophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-fluorophenyl)-1,2-ethanediamine
- 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine
- 1,2-Bis(3-bromophenyl)-1,2-ethanediamine
Uniqueness
1,2-Bis(3-fluorophenyl)-1,2-ethanediamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H14F2N2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,2-bis(3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
InChI Key |
QMIJYVGZCWHVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(C2=CC(=CC=C2)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)


![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)









![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
